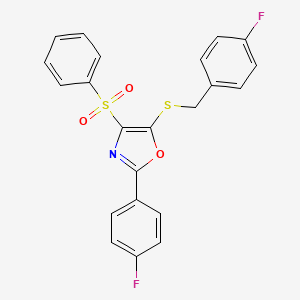
5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a chemical compound that has been studied for its potential applications in scientific research. Its unique structure and properties make it a promising candidate for various studies in the field of biochemistry and physiology. In
Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds similar to 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole have been synthesized and evaluated for their antimicrobial properties. Research by Ștefania-Felicia Bărbuceanu et al. (2015) indicates these compounds exhibit antimicrobial activity against bacteria and yeasts.
Agricultural Applications
- In agriculture, similar sulfone derivatives have shown effectiveness against rice bacterial leaf blight. A study by Li Shi et al. (2015) highlights their role in enhancing plant resistance to bacterial diseases and reducing crop damage.
Quantum Mechanical Studies for Drug Development
- Quantum mechanical studies, such as those by Y. Sheena Mary et al. (2019), on similar compounds have been conducted for their potential in drug development, particularly as inhibitors of enzymes like Topoisomerase II.
Fluorescence Chemosensors
- Research into fluorescence chemosensors has included compounds with structures similar to 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole. Yuanying Liu et al. (2022) explored their use in detecting specific ions, demonstrating their potential in environmental and biological sensing applications.
Synthesis of Complex Oxazoles
- The synthesis of complex oxazoles, a field that may include compounds like 5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, has been detailed in studies like those by David R Williams and Liangfeng Fu (2010). Such research is pivotal for developing new pharmaceuticals and materials.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S2/c23-17-10-6-15(7-11-17)14-29-22-21(30(26,27)19-4-2-1-3-5-19)25-20(28-22)16-8-12-18(24)13-9-16/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWWPUUSXMJKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

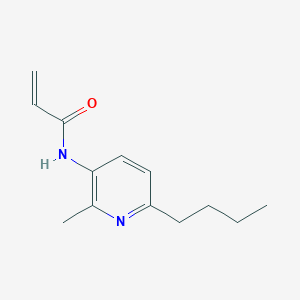
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

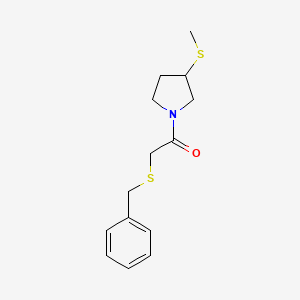
![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)
![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

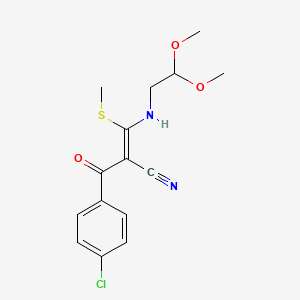
![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)
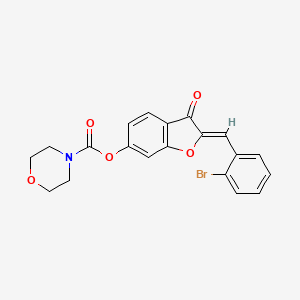


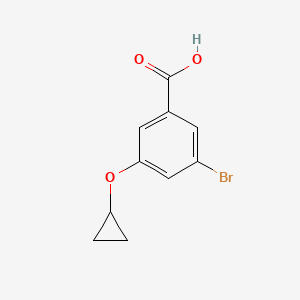
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)